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Introduction

The emergence and spread of resistance to artemisinin-based combination therapies (ACTs),
the cornerstone of modern antimalarial treatment, poses a significant threat to global malaria
control efforts. Understanding the molecular mechanisms underpinning this resistance is
paramount for the development of novel therapeutic strategies. The CRISPR/Cas9 gene-
editing tool has revolutionized the study of parasite biology, offering an unprecedented ability to
precisely manipulate the parasite genome and investigate the function of specific genes in drug
resistance. These application notes provide a comprehensive overview and detailed protocols
for utilizing CRISPR/Cas9 to study artemisone resistance in parasites, with a primary focus on
Plasmodium falciparum, the deadliest human malaria parasite.

Key Genes in Artemisinin Resistance

CRISPR/Cas9-mediated gene editing has been instrumental in validating and characterizing
the roles of several key genes in artemisinin resistance.

o PfK13 (Kelch13): Mutations in the propeller domain of the P. falciparum Kelch13 protein are
the primary molecular marker of artemisinin resistance.[1][2][3] CRISPR/Cas9 has been
used to introduce specific kelch13 mutations into sensitive parasite lines, confirming their
causal role in conferring resistance.[4] The prevailing hypothesis is that mutant K13 alters
the parasite's response to the oxidative stress induced by artemisinin activation.[1][3][5] This
is thought to involve the dysregulation of the phosphatidylinositol-3-kinase (PI3K)/AKT
signaling pathway, leading to enhanced parasite survival.[5][6]
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o Pfmdrl (Multidrug Resistance Protein 1): Variations in the copy number of the pfmdrl gene
have been associated with altered susceptibility to artemisinin and its partner drugs.[7][8][9]
[10] CRISPR/Cas9 has enabled researchers to precisely engineer parasite lines with varying
pfmdrl copy numbers to study its direct impact on drug efficacy.

o PfATP4 (Sodium-Proton Antiporter): Mutations in the pfatp4 gene have been shown to confer
high-level resistance to certain antimalarial compounds.[11][12] CRISPR/Cas9 has been
employed to introduce these specific mutations and validate their role in drug resistance.[11]

Data Presentation: Quantitative Analysis of Drug
Resistance

The following tables summarize the quantitative data from studies that have utilized
CRISPR/Cas9 to investigate artemisinin resistance. The 50% inhibitory concentration (IC50) is
a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical
function.

Table 1: IC50 Values for Dihydroartemisinin (DHA) in P. falciparum Lines with Engineered
PfK13 Mutations

Fold Change
. . PfK13 Mean DHA .
Parasite Line in IC50 vs. Reference
Genotype IC50 (nM) = SD .

Wild-Type
3D7 Wild-Type 1.2+0.3 1.0 [4]
3D7-K13C580Y C580Y Mutant 25205 2.1 [4]
3D7-K13R539T R539T Mutant 2.1+04 1.8 [4]
3D7-K13Y493H Y493H Mutant 1.9+0.2 1.6 [4]

Table 2: Impact of pfmdrl Copy Number Variation on Antimalarial Drug Susceptibility

| Parasite Line | pfmdrl Copy Number | Mefloquine IC50 (nM) | Lumefantrine IC50 (nM) |
Dihydroartemisinin IC50 (nM) | Reference | | --- | --- | --- | --- | --- | | Parental Line | 1| 21.0 | 15.0
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| 1.5 |[8] | | pfcas9-mdrl (Clone 1) | 2 | 38.7 | 28.0 | 2.5 |[8] | | pfcas9-mdrl (Clone 2) | 2 | 37.8 |
27.5]2.4|[8] |

Table 3: Ring-Stage Survival Assay (RSA) values for P. falciparum lines with engineered
PfCoronin and PfKelch13 mutations

| Parasite Line | Genotype | RSA Survival (%) + SD | Reference | | --- | --- | --- | | 3D7 | Wild-
Type | 0.30 £ 0.10 |[13] | | 3D7-CoroninR100K/E107V | PfCoronin Mutant | 1.86 + 0.86 |[13] | |
Pikine | Wild-Type | 0.45 + 0.15 |[13] | | Pikine-CoroninR100K/E107V | PfCoronin Mutant | 9.35
+ 1.89 |[13] | | Pikine-K13C580Y | PfKelch13 Mutant | 27.27 + 8.36 |[13] | | Pikine-
CoroninR100K/E107V + K13C580Y | Double Mutant | 32.81 + 21.83 [[13] |

Experimental Protocols

This section provides a detailed methodology for using CRISPR/Cas9 to introduce a specific
point mutation into the P. falciparum kelchl13 gene.

Protocol 1: Generation of a PfK13 Point Mutant using a Two-Plasmid CRISPR/Cas9 System
1. Design of sgRNA and Donor Template:

» sgRNA Design: Identify a 20-nucleotide protospacer sequence in the kelch13 gene
immediately upstream of a protospacer adjacent motif (PAM) sequence (5-NGG-3'). Use
online tools like CHOPCHOP for optimal sgRNA design, considering on-target and off-target
scores.

o Donor Template Design: Synthesize a donor DNA template (either as a plasmid or a linear
dsDNA fragment) containing the desired point mutation. The donor template should have 5'
and 3' homology arms of at least 500 base pairs flanking the mutation site to facilitate
homology-directed repair (HDR). Introduce silent mutations in the PAM site or the sgRNA
binding site within the donor template to prevent cleavage of the repaired locus.

2. Plasmid Construction:

o Cas9-expressing Plasmid: Utilize a plasmid constitutively expressing Cas9 under a P.
falciparum-specific promoter (e.g., cam promoter). This plasmid should also contain a
selectable marker (e.qg., hdhfr for resistance to WR99210).
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sgRNA and Donor Template Plasmid: Clone the designed sgRNA sequence into a second
plasmid under the control of a U6 promoter. This plasmid should also contain the donor
template sequence and a different selectable marker (e.g., bsd for resistance to blasticidin
S).

. Parasite Culture and Transfection:

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in O+
human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with AIbuMAX I,
hypoxanthine, and gentamicin.

Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol
treatment.

Transfection:

o Prepare a mixture of the two plasmids (50 pg of each) in Cytomix.

o Harvest late-stage schizonts from a synchronized culture using a magnetic-activated cell
sorting (MACS) column.

o Resuspend the purified schizonts in Cytomix and combine with the plasmid mixture.

o Electroporate the parasite-plasmid suspension using a Bio-Rad Gene Pulser or similar
device.

o Immediately after electroporation, transfer the parasites to a culture flask with fresh
erythrocytes and media.

. Selection and Cloning of Edited Parasites:

Drug Selection: 24 hours post-transfection, apply the appropriate drug selection (e.g.,
WR99210 and blasticidin S) to the culture.

Monitoring: Monitor the culture for the appearance of drug-resistant parasites by Giemsa-
stained blood smears.
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Cloning: Once a stable population of resistant parasites is established, clone the edited
parasites by limiting dilution to obtain a genetically homogenous population.

(62}

. Verification of Gene Editing:

Genomic DNA Extraction: Extract genomic DNA from the cloned parasite lines.

PCR Amplification and Sequencing: Amplify the targeted region of the kelch13 gene using
PCR and verify the presence of the desired point mutation by Sanger sequencing.
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Caption: Proposed mechanism of K13-mediated artemisinin resistance.

Experimental Workflow
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Caption: Workflow for CRISPR/Cas9 editing of P. falciparum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Unraveling Artemisone Resistance in
Parasites with CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665779#using-crispr-cas9-to-study-artemisone-
resistance-in-parasites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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